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Compound of Interest

Compound Name: C.I. Acid red 106

Cat. No.: B1200254 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Acid Red 106 is a water-soluble, red anionic dye belonging to the single azo class of

compounds.[1][2] Its chemical properties, particularly its possession of sulfonic acid groups,

make it a candidate for use as a protein stain in various life science applications.[3][4] Similar

to other acid dyes like Ponceau S (Acid Red 112) and Coomassie Brilliant Blue, Acid Red 106

is expected to bind to proteins through electrostatic interactions with positively charged amino

acid residues (such as lysine and arginine) and non-covalent interactions with non-polar

regions.[3][5][6] This binding is most effective under acidic conditions, which protonate the

amino groups on the protein, creating cationic sites for the anionic dye to bind.[4][6]

These application notes provide two detailed, proposed protocols for the use of Acid Red 106

as a protein stain:

Protocol 1: A rapid, reversible method for staining proteins on transfer membranes (e.g.,

nitrocellulose, PVDF), analogous to Ponceau S staining. This is primarily used to verify

successful protein transfer during Western blotting procedures.

Protocol 2: A more sensitive, non-reversible method for staining proteins within

polyacrylamide gels (SDS-PAGE), analogous to Coomassie Brilliant Blue staining.
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Disclaimer: The following protocols are proposed based on the general principles of protein

staining with acid dyes. Researchers should consider these as starting points and may need to

perform further optimization for their specific applications.

Physicochemical Properties of Acid Red 106
Property Value Reference

C.I. Name Acid Red 106 [1][7]

CAS Number 6844-74-2 [2][8][9]

Molecular Formula C₂₃H₁₇N₃Na₂O₉S₃ [1][2][9]

Molecular Weight 621.57 g/mol [1][2][8]

Appearance Red powder [10]

Solubility

Soluble in water, soluble in

ethanol, slightly soluble in

acetone.

[1][10]

Comparative Analysis of Protein Stains
The following table summarizes the performance characteristics of common protein stains and

provides projected, theoretical values for Acid Red 106 for comparison.
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Parameter
Acid Red 106
(Theoretical)

Ponceau S
(Acid Red 112)

Coomassie
Blue R-250

Silver Staining

Application
Membranes &

Gels
Membranes Gels Gels

Detection Limit ~100-200 ng ~100-250 ng ~30-100 ng ~0.5-5 ng

Linear Dynamic

Range
Moderate Moderate

Narrow to

Moderate
Narrow

Staining Time

1-10 min

(Membrane); 30-

60 min (Gel)

1-10 min 30-60 min 30-90 min

Destaining Time

1-5 min

(Membrane); 60+

min (Gel)

1-5 min 60+ min
Not typically

required

Reversibility
Reversible

(Membrane)
Yes (with water) No No

Mass Spec.

Compatibility

Yes (from

membrane)
Yes

Yes (with

destaining)
No (typically)

Mechanism of Action: Acid Dye Staining
Acid dyes, including Acid Red 106, are anionic. In an acidic environment (low pH), the primary

amine groups (-NH₂) on proteins become protonated, acquiring a positive charge (-NH₃⁺). The

negatively charged sulfonate groups (-SO₃⁻) on the dye molecule then form strong electrostatic

interactions with these positively charged sites on the protein, resulting in a visible protein-dye

complex.

Protein
(Basic Amino Acid Residues, e.g., Lys, Arg) Positively Charged Protein (-NH₃⁺)

Visible Stained Protein-Dye Complex

Electrostatic Interaction

Acidic Environment
(Low pH, e.g., Acetic Acid)

Acid Red 106 Dye
(Anionic, -SO₃⁻)

Binding
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Caption: Mechanism of Acid Red 106 protein staining.

Experimental Protocols
Protocol 1: Rapid, Reversible Staining of Proteins on
Membranes
This protocol is designed for the quick verification of protein transfer to nitrocellulose or PVDF

membranes after a Western blot transfer. The staining is reversible, allowing for subsequent

immunodetection.

A. Materials Required:

Acid Red 106 (powder)

Glacial Acetic Acid

Deionized Water

Membrane with transferred proteins (Nitrocellulose or PVDF)

Shallow staining tray

Orbital shaker

B. Solution Preparation:

Staining Solution (0.1% w/v Acid Red 106 in 5% v/v Acetic Acid):

Dissolve 0.1 g of Acid Red 106 powder in 80 mL of deionized water.

Add 5 mL of glacial acetic acid.

Adjust the final volume to 100 mL with deionized water.

Mix thoroughly. The solution is stable at room temperature for several months.
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Destaining Solution: Deionized water.

C. Staining Procedure:

Following protein transfer, place the membrane in a clean staining tray.

Briefly rinse the membrane with deionized water to remove any residual transfer buffer.

Add a sufficient volume of Staining Solution to fully submerge the membrane.

Incubate for 2-5 minutes at room temperature with gentle agitation on an orbital shaker.

Pour off the Staining Solution (it can be reused several times).

Rinse the membrane with deionized water (Destaining Solution) for 1-2 minutes, or until the

protein bands are clearly visible against a faint background.

Image the membrane to document the transfer efficiency.

To completely remove the stain for subsequent immunodetection, wash the membrane with

several changes of deionized water or TBS-T/PBS-T until the red color is gone.

Protocol 2: Staining of Proteins in Polyacrylamide Gels
(SDS-PAGE)
This protocol is for achieving higher sensitivity staining of protein bands directly within a

polyacrylamide gel. This method fixes the proteins in the gel and is considered non-reversible.

A. Materials Required:

Acid Red 106 (powder)

Methanol

Glacial Acetic Acid

Deionized Water
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Polyacrylamide gel post-electrophoresis

Staining tray

Orbital shaker

B. Solution Preparation:

Fixing/Destain Solution (40% Methanol, 10% Acetic Acid):

To prepare 500 mL: Mix 200 mL of methanol, 50 mL of glacial acetic acid, and 250 mL of

deionized water.

Staining Solution (0.1% w/v Acid Red 106 in Fixing Solution):

Dissolve 0.25 g of Acid Red 106 in 250 mL of Fixing/Destain Solution.

Mix thoroughly until the dye is completely dissolved. Filter if necessary.

Store at room temperature.

C. Staining Procedure:

After electrophoresis, place the gel in a clean staining tray.

Add enough Fixing/Destain Solution to cover the gel. Incubate for 15-30 minutes with gentle

agitation. This step fixes the proteins within the gel matrix.

Decant the fixing solution. Add the Staining Solution to fully submerge the gel.

Incubate for 30-60 minutes at room temperature with gentle agitation.

Pour off the Staining Solution.

Add fresh Fixing/Destain Solution to the gel. Agitate gently. Replace the destain solution

every 30-60 minutes until the protein bands are sharp and the background is clear.

The gel can be stored in deionized water and imaged.
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Experimental Workflow
The following diagram illustrates the typical workflow for a Western blot experiment,

highlighting where the reversible Acid Red 106 membrane staining protocol is integrated.

Transfer Verification Step

1. Sample Preparation
(Lysis & Quantification)

2. SDS-PAGE
(Protein Separation)

3. Electrotransfer
(Transfer to Membrane)

4. Reversible Staining (Optional)
(Using Acid Red 106 - Protocol 1)

5. Blocking
(Prevent Non-specific Binding)

6. Primary Antibody Incubation

7. Secondary Antibody Incubation

8. Detection
(Chemiluminescence/Fluorescence)

9. Data Analysis

Click to download full resolution via product page

Caption: Western Blot workflow with Acid Red 106 staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. worlddyevariety.com [worlddyevariety.com]

2. C.I. Acid Red 106, disodium salt | C23H17N3Na2O9S3 | CID 62622 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. How Acid Dye Works [dharmatrading.com]

4. textilelearner.net [textilelearner.net]

5. Mechanism of dye binding in the protein assay using eosin dyes - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Acid dye - Wikipedia [en.wikipedia.org]

7. khushidyechem.com [khushidyechem.com]

8. medchemexpress.com [medchemexpress.com]

9. ACID RED 106 CAS#: 6844-74-2 [m.chemicalbook.com]

10. sdinternational.com [sdinternational.com]

To cite this document: BenchChem. [Application Notes & Protocols: Staining Proteins with
Acid Red 106]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200254#step-by-step-guide-for-staining-proteins-
with-acid-red-106]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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